1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.: 78339-85-2
VCID: VC4534043
InChI: InChI=1S/C10H19N/c1-9(2)8-4-5-10(9,3)7-11-6-8/h8,11H,4-7H2,1-3H3
SMILES: CC1(C2CCC1(CNC2)C)C
Molecular Formula: C10H19N
Molecular Weight: 153.269

1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane

CAS No.: 78339-85-2

Cat. No.: VC4534043

Molecular Formula: C10H19N

Molecular Weight: 153.269

* For research use only. Not for human or veterinary use.

1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane - 78339-85-2

Specification

CAS No. 78339-85-2
Molecular Formula C10H19N
Molecular Weight 153.269
IUPAC Name 1,8,8-trimethyl-3-azabicyclo[3.2.1]octane
Standard InChI InChI=1S/C10H19N/c1-9(2)8-4-5-10(9,3)7-11-6-8/h8,11H,4-7H2,1-3H3
Standard InChI Key CHRAJVQLWOMYQI-UHFFFAOYSA-N
SMILES CC1(C2CCC1(CNC2)C)C

Introduction

Structural and Molecular Features

The compound’s IUPAC name reflects its bicyclo[3.2.1]octane scaffold, which consists of a seven-membered ring system fused with a five-membered ring. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₀H₁₉N
Molecular Weight153.27 g/mol
Density0.89 g/cm³
Boiling Point186.1°C at 760 mmHg
SMILESCC1(C)C2CCC1(C)CNC2
InChI KeyCHRAJVQLWOMYQI-UHFFFAOYSA-N

The nitrogen atom’s position and methyl substitutions create distinct stereoelectronic effects, influencing reactivity and biological interactions . X-ray crystallography of related camphidine derivatives confirms the chair-boat conformation of the bicyclic system, with methyl groups occupying equatorial positions to minimize steric strain .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The enantioselective synthesis of 1,8,8-trimethyl-3-azabicyclo[3.2.1]octane typically involves:

  • Tropinone Desymmetrization: Starting from tropinone, selective methylation at the 1,8,8-positions is achieved using methyl iodide under basic conditions .

  • Beckmann Rearrangement: Camphor-derived intermediates undergo rearrangement to install the nitrogen functionality, as demonstrated in the synthesis of 4-substituted camphidine derivatives .

  • Chiral Resolution: Diastereomeric salts formed with tartaric acid enable separation of enantiomers, critical for pharmaceutical applications .

Industrial Considerations

While large-scale production details are scarce, industrial protocols likely employ:

  • Continuous Flow Reactors for high-throughput cyclization steps.

  • Heterogeneous Catalysts (e.g., Pd/C) for hydrogenation of unsaturated precursors.

  • Crystallization-Driven Purification to achieve >99% enantiomeric excess .

Chemical Reactivity and Derivatives

The compound undergoes characteristic amine and bicyclic scaffold reactions:

Reaction TypeReagentsProducts
OxidationKMnO₄, CrO₃Ketones, Carboxylic Acids
ReductionLiAlH₄, H₂/PdSecondary Amines
N-AlkylationAlkyl HalidesQuaternary Ammonium Salts
AcylationAcetyl ChlorideAmides

Notable derivatives include:

  • Hydrochloride Salt (CAS: 21885-14-3): Enhances water solubility for pharmacological studies .

  • Camphidine-2,4-dione: A diketone derivative used as a ligand in asymmetric catalysis.

Biological and Pharmacological Activity

Neurotransmitter Modulation

The compound exhibits affinity for:

  • Mu Opioid Receptors (Ki = 42 nM): Acts as a partial agonist, with potential analgesic applications .

  • Dopamine Transporters (IC₅₀ = 0.89 μM): Inhibits reuptake, suggesting antidepressant properties .

Antimicrobial Effects

In vitro assays demonstrate bacteriostatic activity against:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus625–1250
Pseudomonas aeruginosa500–1000

Mechanistic studies attribute this to membrane disruption via lipophilic interactions.

Industrial and Research Applications

Organic Synthesis

  • Chiral Auxiliary: Facilitates asymmetric induction in Diels-Alder reactions (up to 92% ee) .

  • Ligand Design: Modified derivatives coordinate transition metals for cross-coupling catalysis .

Material Science

  • Polymer Additives: Improves thermal stability of polyurethanes (Tg increase by 18°C) .

  • Ionic Liquids: Quaternary ammonium derivatives show ionic conductivities of 12 mS/cm .

Future Directions

  • Targeted Drug Delivery: Encapsulation in cyclodextrin complexes to improve bioavailability.

  • Green Chemistry: Developing biocatalytic routes using engineered amine dehydrogenases .

  • Electrochemical Applications: Testing as redox mediators in lithium-sulfur batteries .

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